molecular formula C24H16O3 B11379432 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11379432
M. Wt: 352.4 g/mol
InChI Key: OWGYTXKYJAOUCB-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a biphenyl group, a methyl group, and a fused furochromene ring system. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditionsSpecific reagents and catalysts, such as Lewis acids or bases, are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound. These products can exhibit different physical and chemical properties, making them useful for further applications .

Scientific Research Applications

3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1’-biphenyl)-4-yl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both biphenyl and furochromene moieties. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H16O3/c1-15-11-24(25)27-23-13-22-20(12-19(15)23)21(14-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

OWGYTXKYJAOUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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